N-(4-methylbenzyl)-2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide
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Overview
Description
2-{5-METHYL-3-OXO-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound features a triazolopyrimidine core, which is a fused ring system containing both triazole and pyrimidine rings, along with various substituents that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-METHYL-3-OXO-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of appropriate hydrazine derivatives with diketones or ketoesters to form the triazole ring, followed by further functionalization to introduce the pyrimidine ring and other substituents. Reaction conditions often involve the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization and subsequent reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity. Solvent selection, reaction time, and temperature control are critical factors in scaling up the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-{5-METHYL-3-OXO-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl, or aryl groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-{5-METHYL-3-OXO-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The triazolopyrimidine core is crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Triazolopyrimidine Derivatives: Compounds with similar core structures but different substituents, such as 2-{5-METHYL-3-OXO-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE.
Imidazole Derivatives: Compounds containing imidazole rings, which also exhibit diverse biological activities.
Quinoxaline Derivatives: Compounds with quinoxaline cores, known for their antimicrobial and antiviral properties.
Uniqueness
The uniqueness of 2-{5-METHYL-3-OXO-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE lies in its specific combination of functional groups and the triazolopyrimidine core, which confer unique chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C22H21N5O2 |
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Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-(5-methyl-3-oxo-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl)-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C22H21N5O2/c1-15-8-10-17(11-9-15)13-23-21(28)14-26-22(29)27-16(2)24-19(12-20(27)25-26)18-6-4-3-5-7-18/h3-12H,13-14H2,1-2H3,(H,23,28) |
InChI Key |
ZSPSDNHBQCJTAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=O)N3C(=NC(=CC3=N2)C4=CC=CC=C4)C |
Origin of Product |
United States |
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